molecular formula C13H10F3N B13122507 Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-

Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-

Cat. No.: B13122507
M. Wt: 237.22 g/mol
InChI Key: BTRFHTVZJXLSIM-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . Another method involves the direct trifluoromethylation of a pyridine derivative using trifluoromethylating agents such as trifluoromethyl iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of the trifluoromethyl group and the methyl-substituted pyridine ring, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H10F3N/c1-9-8-11(6-7-17-9)10-2-4-12(5-3-10)13(14,15)16/h2-8H,1H3

InChI Key

BTRFHTVZJXLSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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